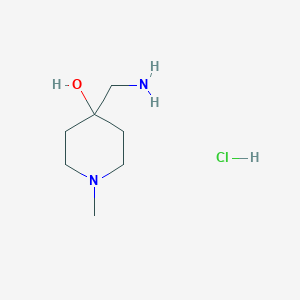

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-piperidone hydrochloride hydrate.

Reductive Amination: The 4-piperidone hydrochloride hydrate undergoes reductive amination with formaldehyde and a suitable amine, such as methylamine, to form the desired product.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.

Applications De Recherche Scientifique

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Biological Studies: It is employed in studies investigating the structure-activity relationships of piperidine derivatives.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A simple six-membered ring with a nitrogen atom, used as a precursor in organic synthesis.

1-Methylpiperidine: A methylated derivative of piperidine, used in the synthesis of pharmaceuticals.

4-Piperidone: A ketone derivative of piperidine, used as an intermediate in chemical synthesis.

Uniqueness

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aminomethyl and hydroxyl groups make it a versatile intermediate for the synthesis of various compounds with potential therapeutic applications.

Activité Biologique

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride, often referred to as AMMPH, is a piperidine derivative with notable biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of neuropharmacology and cancer therapy. This article explores the biological activity of AMMPH, including its mechanisms of action, effects on cellular processes, and relevant case studies.

- Chemical Formula : C₇H₁₈ClN₃O

- Molecular Weight : 177.69 g/mol

- Structure : The compound features a piperidine ring with an aminomethyl substituent and a hydroxyl group, contributing to its biological activity.

AMMPH exhibits various biological activities through its interaction with neurotransmitter systems and cellular pathways:

- Cholinergic Activity : AMMPH has been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cognitive functions and may have implications for Alzheimer's disease treatment .

- Antitumor Activity : Preliminary studies indicate that AMMPH can induce apoptosis in various cancer cell lines. The compound activates intrinsic apoptotic pathways, potentially through the modulation of Bcl-2 family proteins .

Biological Activity Overview

The following table summarizes the biological activities and effects of AMMPH based on available literature:

Neuropharmacological Studies

Research has demonstrated that AMMPH can effectively enhance cognitive function in animal models. A study involving mice treated with AMMPH showed significant improvements in memory retention and learning tasks compared to control groups. The mechanism was attributed to its cholinergic activity, which is critical for synaptic plasticity .

Antitumor Research

In vitro studies have evaluated the cytotoxic effects of AMMPH on various cancer cell lines, including breast and prostate cancer cells. The results indicated that AMMPH significantly reduced cell viability and induced apoptosis at concentrations ranging from 10 to 50 µM. The compound's ability to activate caspase-dependent pathways highlights its potential as an anticancer agent .

Antimicrobial Activity

AMMPH has also been tested for antimicrobial properties against Gram-positive and Gram-negative bacteria. Results showed that it possesses moderate antibacterial activity, making it a candidate for further exploration in antibiotic development .

Propriétés

IUPAC Name |

4-(aminomethyl)-1-methylpiperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-9-4-2-7(10,6-8)3-5-9;/h10H,2-6,8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTPMBZCYFICBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168818-68-6 |

Source

|

| Record name | 4-Piperidinol, 4-(aminomethyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168818-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.